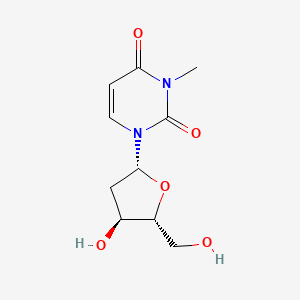
(2-Metoxibencil)hidrazina
Descripción general
Descripción
(2-Methoxybenzyl)hydrazine, also known as MBH, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. This compound has been shown to possess a range of biochemical and physiological effects that make it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Hidrazona
“(2-Metoxibencil)hidrazina” se puede utilizar para sintetizar nuevos derivados de hidrazona. Estos compuestos se evalúan por su actividad antioxidante, que es un aspecto crucial en el estudio de los radicales libres y su impacto en los sistemas biológicos .
Actividad Anticancerígena
Los derivados de hidrazina, incluidos los sintetizados a partir de “this compound”, se han estudiado por sus propiedades anticancerígenas. Esto incluye el modelado molecular y los estudios in vivo para evaluar su eficacia contra las células cancerosas .
Síntesis de Quinazolinas
El compuesto también participa en la síntesis de quinazolinas, una clase de compuestos heterocíclicos conocidos por diversas actividades farmacológicas, incluidas las propiedades anticancerígenas .
Formación de Bases de Schiff-Hidrazona
“this compound” puede reaccionar con aldehídos para formar bases de Schiff-hidrazona. Estas bases tienen aplicaciones potenciales en el desarrollo de nuevos materiales y como ligandos en química de coordinación .
Potencia Biológica
La potencia biológica de las hidrazonas derivadas de “this compound” es un área de interés, con estudios que se centran en sus posibles aplicaciones terapéuticas .
Modelado Químico
Las técnicas de modelado químico computacional se utilizan para predecir el comportamiento y las propiedades de los derivados de hidrazina, ayudando en el diseño de compuestos con las actividades biológicas deseadas .
Mecanismo De Acción
Mode of Action
The mode of action of (2-Methoxybenzyl)hydrazine involves the formation of a hydrazone through a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Biochemical Pathways
The biochemical pathways affected by (2-Methoxybenzyl)hydrazine are related to the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Análisis Bioquímico
Biochemical Properties
(2-Methoxybenzyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and their transition metal complexes. These complexes have shown antimicrobial, antituberculosis, and antioxidant activities . The compound interacts with various enzymes and proteins, including those involved in oxidative stress and metabolic pathways. For instance, it has been observed to interact with multiheme proteins that exhibit hydrazine-oxidizing activity . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
The effects of (2-Methoxybenzyl)hydrazine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of related compounds in both neuroblastoma (SH-SY5Y) and hepatocellular carcinoma (HepG2) cell lines . This indicates that (2-Methoxybenzyl)hydrazine can impact cellular health and viability, making it a compound of interest for further toxicological studies.
Molecular Mechanism
At the molecular level, (2-Methoxybenzyl)hydrazine exerts its effects through various mechanisms. It has been shown to interact with enzymes such as prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factors (HIFs) . By inhibiting these enzymes, (2-Methoxybenzyl)hydrazine can induce the expression of HIF-1 and its downstream targets, leading to changes in gene expression and promoting angiogenesis. Additionally, the compound’s interaction with multiheme proteins suggests a role in redox reactions and oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Methoxybenzyl)hydrazine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (2-Methoxybenzyl)hydrazine hydrochloride is stable at room temperature and has a purity of 95%
Dosage Effects in Animal Models
The effects of (2-Methoxybenzyl)hydrazine vary with different dosages in animal models. It is essential to determine the threshold effects and any toxic or adverse effects at high doses. While specific studies on (2-Methoxybenzyl)hydrazine’s dosage effects in animal models are limited, general principles of drug metabolism and pharmacokinetics suggest that the compound’s effects would depend on factors such as bioavailability, metabolic rate, and tissue distribution
Metabolic Pathways
(2-Methoxybenzyl)hydrazine is involved in various metabolic pathways, including phase I and phase II metabolic reactions. These pathways involve the oxidation, reduction, and hydrolysis of the compound, primarily mediated by cytochrome P450 enzymes . Understanding the metabolic pathways of (2-Methoxybenzyl)hydrazine is crucial for predicting its pharmacokinetics and potential interactions with other drugs or biomolecules.
Transport and Distribution
The transport and distribution of (2-Methoxybenzyl)hydrazine within cells and tissues are influenced by factors such as blood perfusion, tissue binding, and membrane permeability . The compound’s interaction with transporters and binding proteins plays a significant role in its localization and accumulation within specific tissues. These factors are essential for understanding the compound’s pharmacodynamics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of (2-Methoxybenzyl)hydrazine affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential effects on cellular processes.
Propiedades
IUPAC Name |
(2-methoxyphenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-11-8-5-3-2-4-7(8)6-10-9/h2-5,10H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLUQYKDQVNXAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375456 | |
| Record name | (2-methoxybenzyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179110-14-6 | |
| Record name | (2-methoxybenzyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Bis[4-(1,1,3,3-tetramethylbutyl)phenyl] phosphate calcium salt](/img/structure/B1611679.png)




